N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide

Lipophilicity Physicochemical property Drug-likeness

N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide (CAS 898356-68-8) is an unsymmetrical oxalamide with a unique dual-halogenated topology (4-chlorophenethyl + 2,4-difluorophenyl) conferring a distinct halogen-bond donor/acceptor surface and a moderate logP of 3.6. This architecture cannot be replicated by mono‑halogenated or alkyl analogs, making the specific CAS the only verifiable entity for reproducible research. With zero ChEMBL/BindingDB activity records, it serves as an ideal “dark chemical matter” probe for CETSA and affinity‑based proteomics, maximizing novel target discovery. Deploy in kinase‑profiling panels against c‑Met, VEGFR, or PDGFR; its 2,4‑difluorophenyl motif aligns with the c‑Met hinge‑binding pharmacophore. The p‑Cl substituent offers superior halogen‑bond donor capacity (~4× σ‑hole potential vs. p‑F analogs) for soaking experiments in carbonyl‑rich ATP‑binding pockets. Standard B2B shipping; contact us for bulk or custom synthesis.

Molecular Formula C16H13ClF2N2O2
Molecular Weight 338.74
CAS No. 898356-68-8
Cat. No. B2523629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide
CAS898356-68-8
Molecular FormulaC16H13ClF2N2O2
Molecular Weight338.74
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)Cl
InChIInChI=1S/C16H13ClF2N2O2/c17-11-3-1-10(2-4-11)7-8-20-15(22)16(23)21-14-6-5-12(18)9-13(14)19/h1-6,9H,7-8H2,(H,20,22)(H,21,23)
InChIKeyVAQULEZVVCGBGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide (CAS 898356-68-8): A Structurally Differentiated Oxalamide Scaffold for Kinase-Focused Discovery


N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide is an unsymmetrical oxalamide featuring a 4-chlorophenethyl moiety on the N1 amide and a 2,4-difluorophenyl ring on the N2 amide. With a molecular weight of 338.73 g/mol and a computed XLogP3-AA of 3.6, it occupies a moderately lipophilic chemical space distinct from many common aromatic amides [1]. This specific dual-halogenated topology is captured in the PubChem Compound database (CID 7541504) and registered under EC number 270-134-4 in the European Chemicals Agency (ECHA) inventory, confirming its status as a discrete, commercially research-available chemical entity rather than a virtual or predicted structure [1][2][3].

Procurement Risk of Analog Substitution for N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide (898356-68-8)


Simple in-class substitution of this compound is not scientifically defensible due to the absence of curated bioactivity data defining its pharmacophore. Unlike heavily annotated oxalamides optimized for specific kinase or neuraminidase targets, this compound has no ChEMBL or BindingDB activity records [1]. Its differentiation arises exclusively from its unique physical-organic architecture: the specific juxtaposition of a 4-chlorophenethyl arm and a 2,4-difluorophenyl arm creates a halogen-bond donor/acceptor surface and a precise lipophilic/hydrophilic balance (XLogP3-AA 3.6) that cannot be replicated by analogs bearing mono-halogenated, methoxy, or alkyl variations [2]. Substituting to a generic oxalamide without this precise topology risks altering target engagement, solubility, and metabolic stability in ways that are unquantified but structurally predictable, making the specific CAS number the only verifiable entity for reproducible research [1][2].

Quantitative Differentiation Evidence Guide for N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide (898356-68-8)


Lipophilic Efficiency Differentiation: XLogP3-AA Comparison Versus the 2-Methoxyethyl Analog

The target compound exhibits a computed XLogP3-AA of 3.6, compared to a significantly lower XLogP3-AA of 2.0 for N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)oxalamide (CAS 904024-36-8) [1][2]. This 1.6 log unit difference corresponds to a theoretical ~40-fold difference in octanol-water partition coefficient, indicating that the target compound is substantially more lipophilic. This distinction is driven by replacing the hydrogen-bond-accepting methoxyethyl terminus with the hydrophobic 2,4-difluorophenyl ring, which also alters the molecular weight from 298.72 g/mol to 338.73 g/mol and modifies the hydrogen bond acceptor count [1][2].

Lipophilicity Physicochemical property Drug-likeness

Bioactivity Database Null Result: Confirmed Absence from ChEMBL and BindingDB Curated Assays

A systematic search of the ChEMBL and BindingDB curated bioactivity databases returned zero assay results for CAS 898356-68-8 as of 29 April 2026 [1][2]. This stands in contrast to structurally related oxalamides such as N1-(2,4-difluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide (CHEMBL1717315), which has documented kinase inhibition data [2]. The null result confirms that the compound occupies currently unannotated chemical space, providing a genuine opportunity for novel target discovery without pre-existing bias.

Novel chemical space Kinase inhibitor Screening library

Kinase Inhibitor Class-Level Architecture: Positioning Within the Bristol-Myers Squibb c-Met Oxalamide Patent Family

The general scaffold of unsymmetrical oxalamides bearing halogenated phenyl rings is claimed within the Markush structures of US Patent US20060241104A1 (Bristol-Myers Squibb), which describes oxalamide derivatives as inhibitors of the protein tyrosine kinase activity of growth factor receptors such as c-Met [1]. While the specific compound 898356-68-8 is not exemplified with individual data, its 2,4-difluorophenyl motif matches the electron-deficient aryl groups favored for c-Met hinge-region binding described in the patent SAR. In contrast, oxalamides with saturated or non-halogenated N2 substituents fall outside the patent's preferred kinase inhibition space [1].

c-Met kinase Tyrosine kinase inhibitor Structure-activity relationship

Halogen-Bond Donor Potential: 4-Chlorophenethyl vs. 4-Fluorophenethyl Comparator in Oxalamide Scaffolds

The para-chlorine atom on the phenethyl ring of the target compound presents a stronger halogen-bond donor (σ-hole potential) than the para-fluorine atom found in N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide (CAS 898356-67-7) [1][2]. Computational studies on aryl halides demonstrate that p-Cl aryl systems exhibit a more positive electrostatic potential on the halogen σ-hole (V_s,max ~ +20 kcal/mol) compared to p-F aryl systems (V_s,max ~ +5 kcal/mol), directly impacting intermolecular recognition with carbonyl oxygen acceptors in biological binding sites [2].

Halogen bonding Molecular recognition Crystal engineering

Prioritized Research and Procurement Scenarios for N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide (898356-68-8)


Kinase-Targeted Phenotypic Screening in Oncology

Deploy this compound in kinase-profiling panels against c-Met, VEGFR, or PDGFR families. Its 2,4-difluorophenyl motif aligns with the preferred c-Met hinge-binding pharmacophore described in US Patent US20060241104A1, making it a structurally rational candidate for hit identification in tyrosine kinase-driven cancer models [1].

Novel Chemical Space Probe for Chemoproteomics Target Deconvolution

As confirmed by its zero-activity record in ChEMBL and BindingDB, this compound is ideal as a 'dark chemical matter' probe in cellular thermal shift assays (CETSA) or affinity-based proteomics, where absence of pre-annotated targets maximizes the discovery of novel protein-ligand interactions [1][2].

Halogen-Bond-Directed Crystallography or Fragment-Based Drug Design

The p-Cl substituent on the phenethyl ring provides superior halogen-bond donor capacity (~4× estimated σ-hole potential vs. p-F analogs) for soaking experiments aimed at capturing halogen-bond interactions with carbonyl-rich ATP-binding pockets, as supported by halogen-bond literature [1].

Quote Request

Request a Quote for N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.